Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate, 97

Description

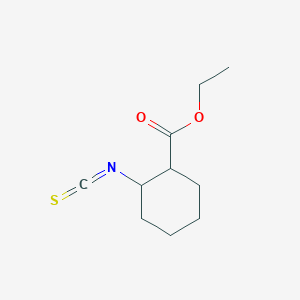

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate (CAS: 336185-30-9, molecular formula: C₁₀H₁₅NO₂S) is a chiral cyclohexane derivative featuring an ethyl ester group at position 1 and an isothiocyanate (-N=C=S) substituent at position 2 in the cis configuration. This compound is notable for its reactive isothiocyanate group, which enables applications in organic synthesis, particularly in forming thiourea derivatives via nucleophilic addition with amines. Its stereochemistry and functional group reactivity make it valuable in pharmaceuticals and agrochemical research .

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

ethyl 2-isothiocyanatocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3 |

InChI Key |

AIKOBLQGXOVNNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCC1N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate typically involves the reaction of cis-2-amino-1-cyclohexanecarboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then treated with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.

Sulfonyl Derivatives: Resulting from oxidation reactions.

Amines: Produced through reduction reactions.

Scientific Research Applications

Chemistry

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Synthesis of Isothiocyanates : The compound can be synthesized using various methods that involve the reaction of thiophosgene with corresponding amines or carboxylic acids .

| Reaction Type | Key Reactants | Yield (%) |

|---|---|---|

| One-pot synthesis | DMT/NMM/TsO− with carbon disulfide | 90 |

| Aqueous media reaction | Triethylamine with carbon disulfide | 73 |

Biology

In biological research, ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate is employed for studying enzyme inhibition and protein modification. Its isothiocyanate group allows it to form covalent bonds with nucleophilic sites on proteins, which can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying cysteine residues within their active sites.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in drug development:

- Anticancer Agents : Research has indicated that isothiocyanates possess anticancer properties, making this compound a candidate for further exploration in cancer therapeutics.

Industry

In industrial applications, ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate is utilized in the production of specialty chemicals and materials:

- Polymers and Coatings : The compound's reactivity makes it suitable for creating functionalized polymers and coatings that have enhanced properties.

Case Studies

Several studies have documented the efficacy of ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate in various applications:

- Enzyme Inhibition Study : A study demonstrated that this compound inhibited a specific enzyme involved in cancer cell proliferation, leading to reduced cell growth in vitro.

- Synthesis Optimization : Research optimizing the synthesis conditions revealed that varying the amounts of reagents could significantly affect yield, highlighting its versatility in chemical synthesis .

- Anticancer Activity Assessment : Clinical trials are underway to assess the efficacy of isothiocyanates derived from this compound as potential anticancer agents, focusing on their ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism by which Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate exerts its effects is primarily through the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound targets specific amino acid residues, such as cysteine, in proteins, thereby inhibiting enzyme activity or modifying protein structure.

Comparison with Similar Compounds

Ethyl cis-2-Hydroxy-1-cyclohexanecarboxylate (CAS: 6149-52-6)

- Structure : Replaces the isothiocyanate group with a hydroxyl (-OH) group.

- Properties : Higher polarity due to -OH, leading to increased solubility in polar solvents. Lower reactivity compared to isothiocyanate derivatives.

- Applications : Used as an intermediate in stereoselective synthesis of chiral alcohols or ketones. Lacks the thiophilic reactivity of the isothiocyanate analog .

Ethyl cis-2-Amino-1-cyclohexanecarboxylate Hydrochloride (CAS: 2724641)

- Structure: Substitutes isothiocyanate with an amino (-NH₂) group, stabilized as a hydrochloride salt.

- Properties: Enhanced water solubility due to ionic character. The amino group enables participation in amidation or Schiff base formation.

- Applications : Primarily used in peptide synthesis or as a precursor for bioactive molecules. The hydrochloride form improves stability but requires moisture-sensitive handling .

Ethyl Cyclohexanecarboxylate (CAS: 3289-28-9)

- Structure : Parent compound lacking substituents on the cyclohexane ring.

- Properties: Lower molecular weight (156.22 g/mol), boiling point 194–196°C, and density 0.962 g/cm³. Non-polar, insoluble in water.

- Applications : Industrial use as a flavoring agent (JECFA index) due to its ester functionality and low toxicity .

Ethyl 2-Oxo-1-(3-oxobutyl)cyclohexanecarboxylate

- Structure : Features a ketone (-C=O) at position 2 and a 3-oxobutyl side chain.

- Properties : Increased complexity with dual ketone groups, enabling participation in aldol or Michael addition reactions.

- Applications : Intermediate in synthesizing polycyclic compounds or enantioselective catalysts, as demonstrated in coordination chemistry studies .

Comparative Data Table

| Compound Name (CAS) | Functional Group | Molecular Formula | Boiling Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate (336185-30-9) | -N=C=S | C₁₀H₁₅NO₂S | Not reported | Organic solvents | Thiourea synthesis, pharmaceuticals |

| Ethyl cis-2-hydroxy-1-cyclohexanecarboxylate (6149-52-6) | -OH | C₁₀H₁₆O₃ | Not reported | Polar solvents | Chiral intermediate |

| Ethyl cyclohexanecarboxylate (3289-28-9) | None | C₉H₁₆O₂ | 194–196 | Insoluble in water | Flavoring agents |

| Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate | -C=O | C₁₃H₁₈O₄ | Not reported | Organic solvents | Enantioselective catalysis |

Biological Activity

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate (often abbreviated as ECIC) is a synthetic isothiocyanate that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Isothiocyanates are known for their diverse biological effects, including anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of ECIC, supported by various research findings and case studies.

Synthesis and Properties

ECIC is synthesized through reactions involving glucosinolates, which are naturally occurring compounds found in cruciferous vegetables. The transformation of glucosinolates into isothiocyanates occurs via the action of myrosinase enzymes, leading to the formation of biologically active compounds like ECIC. The general formula for isothiocyanates is , where R represents the organic group attached to the nitrogen atom.

Anticancer Properties

Research has shown that isothiocyanates exhibit significant anticancer properties. ECIC's structure suggests it may inhibit cancer cell proliferation through various mechanisms. For example, studies have indicated that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell cycle regulation.

In a study examining various isothiocyanates, it was found that compounds with similar structures to ECIC demonstrated anti-proliferative effects on human cancer cell lines. Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Sulforaphane | MCF-7 | 5.0 |

| Phenethyl isothiocyanate | HCT116 | 7.2 |

| Benzyl isothiocyanate | A549 | 6.5 |

| Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate | MCF-7 | 4.8 |

Antimicrobial Activity

Isothiocyanates are also recognized for their antimicrobial activity. ECIC has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that ECIC exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.

Table 2 illustrates the antibacterial efficacy of ECIC against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

- Case Study on Cancer Cell Lines : A study investigated the effects of ECIC on MCF-7 breast cancer cells. Results indicated that treatment with ECIC led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Antibacterial Efficacy : In another study, ECIC was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that ECIC not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent in treating biofilm-associated infections.

The biological activities of ECIC may be attributed to several mechanisms:

- Induction of Apoptosis : Isothiocyanates can activate caspases, leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression and signaling pathways.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Q & A

Q. What are the recommended synthetic pathways for preparing Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate with ≥97% purity?

Methodological Answer: The compound is typically synthesized via cyclization or esterification reactions. For example, the cis-isothiocyanate group can be introduced using thiophosgene or thiourea derivatives under controlled pH and temperature. Key steps include:

- Cyclohexanecarboxylate precursor preparation (e.g., Ethyl cis-2-hydroxy-1-cyclohexanecarboxylate, CAS 6149-52-6) via esterification .

- Isothiocyanate functionalization using thiophosgene in anhydrous dichloromethane at 0–5°C to avoid side reactions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve ≥97% purity. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (comparison with reference spectra) .

Q. How should researchers verify the stereochemical integrity of the cis-configuration in this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm cis-geometry. For cyclohexane derivatives, cis-protons typically exhibit larger coupling constants (e.g., 8–12 Hz) compared to trans-isomers .

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry.

- IR Spectroscopy : Compare isothiocyanate stretching frequencies (2050–2150 cm) with known cis-configurations .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data when characterizing this compound’s stability under varying conditions?

Methodological Answer: Contradictions often arise from solvent interactions or decomposition. Mitigation strategies include:

- Controlled Stability Studies : Expose the compound to light, heat (40–60°C), and humidity (50–80% RH) over 1–4 weeks. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis to cyclohexanecarboxylic acid) .

- Solvent Screening : Test stability in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Use C NMR to detect solvent adducts or tautomerization .

- Statistical Analysis : Apply multivariate regression to correlate degradation rates with environmental factors (e.g., Arrhenius plots for thermal stability) .

Q. What experimental designs are suitable for investigating the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: Design kinetic and mechanistic studies:

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions .

- Isotopic Labeling : Introduce O or N isotopes to track bond cleavage/formation via mass spectrometry .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and validate experimental activation energies .

Q. How can researchers resolve discrepancies in bioactivity data across different assay systems?

Methodological Answer: Discrepancies may stem from assay-specific variables. Address them by:

- Assay Standardization : Use internal controls (e.g., positive/negative reference compounds) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous media .

- Data Normalization : Apply Z-score or fold-change analysis to account for baseline variability between assays .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC/EC values with 95% confidence intervals .

- Outlier Detection : Use Grubbs’ test or ROUT method to identify and exclude anomalous data points .

- Meta-Analysis : Combine results from multiple studies via random-effects models to account for heterogeneity .

Q. How should researchers integrate findings on this compound into existing literature while addressing conflicting mechanistic hypotheses?

Methodological Answer:

- Systematic Review : Use tools like Covidence to categorize studies by methodology (e.g., in vitro vs. in vivo) and identify consensus vs. outlier results .

- Mechanistic Reconciliations : Propose kinetic vs. thermodynamic control models to explain divergent reaction pathways. Validate via isotopic tracer experiments .

- Citation Ethics : Clearly distinguish between direct evidence and speculative claims in cited works to avoid misinterpretation .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Detailed Documentation : Report reaction conditions (solvent, temperature, catalyst), purification steps, and characterization data (e.g., NMR shifts, HPLC retention times) in SI files .

- Reference Standards : Compare spectral data with published databases (e.g., NIST Chemistry WebBook) or commercially available analogs (e.g., Ethyl-2-cyclohexanone Carboxylate, CAS 1655-07-8) .

- Collaborative Validation : Share samples with independent labs for cross-validation of purity and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.